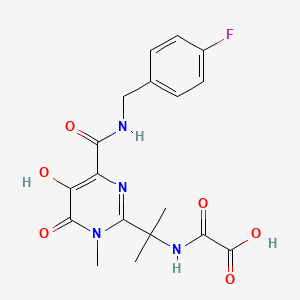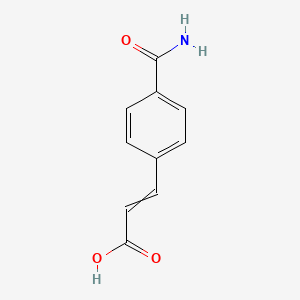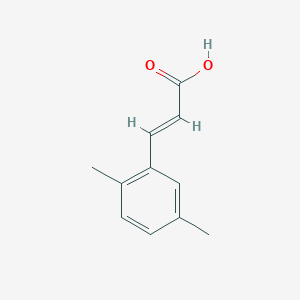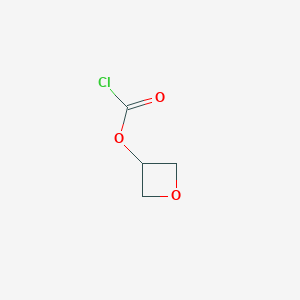
N-OCTYLBENZENE-D22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Octylbenzene-D22, also known as deuterated N-Octylbenzene, is a stable isotope-labeled compound. It is a derivative of N-Octylbenzene where the hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This compound is primarily used in scientific research due to its unique properties, which make it valuable in various analytical and experimental applications.
準備方法
Synthetic Routes and Reaction Conditions
N-Octylbenzene-D22 is typically synthesized through a deuteration process, where N-Octylbenzene undergoes a reaction to replace its hydrogen atoms with deuterium. One common method involves the use of deuterium gas (D2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often using advanced catalytic systems and high-pressure reactors to facilitate the exchange of hydrogen with deuterium. The resulting product is then purified to achieve the desired chemical purity and isotopic enrichment.
化学反応の分析
Types of Reactions
N-Octylbenzene-D22 can undergo various chemical reactions, similar to its non-deuterated counterpart. These include:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acids.
Reduction: It can be reduced under specific conditions to yield different hydrocarbon derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: N-Bromosuccinimide (NBS) is often used for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Various hydrocarbon derivatives.
Substitution: Benzylic halides.
科学的研究の応用
N-Octylbenzene-D22 has a wide range of applications in scientific research:
Chemistry: Used as a standard in chromatography experiments due to its known properties.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Utilized in the development of deuterated drugs, which can have altered pharmacokinetic and metabolic profiles.
Industry: Acts as a solvent in the study of self-assembly of derivatives on graphite and their visualization by scanning tunneling microscopy (STM).
作用機序
The mechanism of action of N-Octylbenzene-D22 is primarily related to its role as a deuterated compound. Deuterium substitution can affect the pharmacokinetics and metabolism of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart. This makes it a valuable tool in drug development and metabolic studies.
類似化合物との比較
Similar Compounds
N-Octylbenzene: The non-deuterated version of N-Octylbenzene-D22.
1-Phenyloctane: Another name for N-Octylbenzene, sharing similar chemical properties.
Deuterated Hydrocarbons: Other hydrocarbons labeled with deuterium, such as deuterated toluene or deuterated benzene.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for the tracing of the compound in complex biological systems and can lead to altered chemical properties that are beneficial in various experimental setups.
特性
CAS番号 |
1219799-28-6 |
|---|---|
分子式 |
C14D22 |
分子量 |
212.4600391 |
同義語 |
N-OCTYLBENZENE-D22 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-yl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B1145581.png)






